N-(2,6-Dichlorophenyl)anthranilic acid
Overview
Description
N-(2,6-Dichlorophenyl)anthranilic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
2-((2,6-Dichlorophenyl)amino)benzoic acid, also known as Diclofenac Carboxylic Acid, is a potential non-steroidal anti-inflammatory drug
Mode of Action
As a potential non-steroidal anti-inflammatory drug, it may work by reducing the production of prostaglandins, chemicals that cause inflammation, pain, and fever in the body .
Biochemical Pathways
Non-steroidal anti-inflammatory drugs typically inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins .
Result of Action
As a potential non-steroidal anti-inflammatory drug, it may help to reduce inflammation, pain, and fever .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-((2,6-Dichlorophenyl)amino)benzoic acid are largely tied to its role as a potential NSAID As such, it is expected to interact with enzymes and proteins involved in inflammatory processes
Cellular Effects
As a potential NSAID, it is expected to influence cell function by modulating inflammatory pathways
Molecular Mechanism
The molecular mechanism of action of 2-((2,6-Dichlorophenyl)amino)benzoic acid is not well-defined. As a potential NSAID, it may exert its effects at the molecular level through interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression
Biological Activity
N-(2,6-Dichlorophenyl)anthranilic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article summarizes its biological activity based on diverse sources, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Synthesis
This compound is an anthranilic acid derivative characterized by a dichlorophenyl group. The synthesis typically involves the reaction of anthranilic acid with 2,6-dichloroaniline under suitable conditions. Various methods have been reported for synthesizing related anthranilic acid derivatives, which often serve as precursors for bioactive compounds.
Biological Activity Overview
The biological activities of this compound can be categorized into the following areas:
- Anti-inflammatory Activity : Compounds in the anthranilic acid family have been studied for their anti-inflammatory properties. For instance, derivatives have shown significant inhibition of inflammation in animal models, demonstrating potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
- Anticancer Activity : Several studies indicate that anthranilic acid derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : This compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation. For instance, it has been suggested that some anthranilic acids inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Modulation of Cell Signaling Pathways : Anthranilic acid derivatives can interfere with signaling pathways such as those involving tumor necrosis factor-alpha (TNF-α), which is critical in mediating inflammatory responses .
Anti-inflammatory Studies
A study evaluated the anti-inflammatory properties of various anthranilic acid derivatives, including this compound. The results indicated a significant reduction in inflammation markers in treated groups compared to controls. The compound demonstrated an inhibition percentage comparable to established NSAIDs like phenylbutazone at equivalent doses .
Compound | Inhibition (%) at 50 mg/kg | Standard Comparison |
---|---|---|
N-(2,6-Dichlorophenyl)AA | 50.66 | Phenylbutazone (45.52) |
Other Derivatives | Varies | Varies |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. A notable study reported IC50 values indicating potent activity against breast and colon cancer cells.
Properties
IUPAC Name |
2-(2,6-dichloroanilino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFKIFYBYASEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159750 | |
Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13625-57-5 | |
Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013625575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural difference between 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA) and 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), and why is this significant?
A1: 2-DCABA and HDMPA are structural analogs, with the key difference being the substitution of the two methyl groups (-CH3) in HDMPA with chlorine atoms (-Cl) in 2-DCABA at the 2 and 6 positions of the phenyl ring. [] This seemingly small change in structure can significantly influence the compound's physical and chemical properties, such as its crystal packing, solubility, and potentially its biological activity. []
Q2: What polymorphic forms have been observed for 2-DCABA and HDMPA?
A2: Research has shown that 2-DCABA exhibits polymorphism, meaning it can exist in different crystal structures. [] This study successfully harvested a second polymorphic form of HDMPA, adding to the existing knowledge about its solid-state properties. Interestingly, the research also identified isomorphism between the two systems, meaning 2-DCABA and HDMPA can crystallize in similar crystal structures despite their structural differences. []
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